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Compound of Interest

Compound Name: Carbon monosulfide

Cat. No.: B1196269 Get Quote

For researchers, scientists, and drug development professionals, the accurate theoretical

modeling of molecular properties is paramount for predictive studies and computational

screening. This guide provides a critical comparison of theoretical models against experimental

data for the fundamental diatomic molecule, carbon monosulfide (CS).

Carbon monosulfide, the sulfur analog of carbon monoxide, is of significant interest in

astrophysics and as a ligand in transition metal chemistry.[1] Its simple diatomic nature makes

it an ideal candidate for benchmarking the accuracy of various theoretical methods. This guide

summarizes key spectroscopic and electronic properties of CS determined through high-

resolution experimental techniques and compares them with values obtained from prominent

ab initio theoretical models.

Data Presentation: A Head-to-Head Comparison
The following tables present a quantitative comparison of experimentally determined and

theoretically calculated properties of carbon monosulfide. These properties are crucial for

understanding its vibrational and rotational behavior, as well as its interaction with

electromagnetic fields.

Table 1: Spectroscopic Constants of Carbon Monosulfide (Ground Electronic State, X¹Σ⁺)
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Parameter
Experimental
Value

Theoretical
Model

Calculated
Value

Reference

Vibrational

Frequency (ωe)
1285.155 cm⁻¹ MRCI+Q

Not explicitly

stated in

snippets

[2]

(cm⁻¹) CCSD(T)

Not explicitly

stated in

snippets

[3]

Anharmonicity

Constant (ωexe)
6.502605 cm⁻¹ MRCI+Q

Not explicitly

stated in

snippets

[2]

(cm⁻¹) CCSD(T)

Not explicitly

stated in

snippets

[3]

Rotational

Constant (Be)
0.8200436 cm⁻¹ MRCI+Q

Not explicitly

stated in

snippets

[2]

(cm⁻¹) CCSD(T)

Not explicitly

stated in

snippets

[3]

Vibration-

Rotation

Interaction (αe)

0.005918345

cm⁻¹
MRCI+Q

Not explicitly

stated in

snippets

[2]

(cm⁻¹) CCSD(T)

Not explicitly

stated in

snippets

[3]

Table 2: Molecular Properties of Carbon Monosulfide (Ground Electronic State, X¹Σ⁺)
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Property
Experimental
Value

Theoretical
Model

Calculated
Value

Reference

Equilibrium Bond

Length (re)
1.535 Å MRCI+Q

Not explicitly

stated in

snippets

[2][4]

(Å) CCSD(T)

Not explicitly

stated in

snippets

[3]

Dipole Moment

(µ)
1.958 D MRCI+Q

Not explicitly

stated in

snippets

[2][5]

(Debye) CCSD(T)

Not explicitly

stated in

snippets

[3]

Experimental and Theoretical Methodologies
The validation of theoretical models hinges on the precision of experimental data and the rigor

of the computational methods employed. Below are detailed protocols for the key experimental

and theoretical techniques cited in this guide.

Experimental Protocols
Microwave Spectroscopy for Rotational Constant and Bond Length Determination

Microwave spectroscopy is a high-resolution technique used to determine the rotational

constants of molecules in the gas phase.[6][7] For a diatomic molecule like carbon
monosulfide, this method allows for a very precise determination of its bond length.

Sample Preparation: Gaseous carbon monosulfide is introduced into a sample cell

maintained at low pressure to minimize intermolecular interactions.[6]

Microwave Radiation: The sample is irradiated with microwave radiation of continuously

varying frequency.[7]
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Absorption Detection: When the frequency of the microwaves matches the energy difference

between two rotational energy levels of the CS molecule, the radiation is absorbed. This

absorption is detected by a sensitive detector.

Spectral Analysis: The resulting spectrum consists of a series of absorption lines. For a rigid

diatomic rotor, the spacing between these lines is approximately 2B, where B is the rotational

constant.[8]

Data Analysis: From the measured rotational constant (B), the moment of inertia (I) of the

molecule can be calculated. The equilibrium bond length (re) is then derived from the

moment of inertia and the known atomic masses of carbon and sulfur.[7] Centrifugal

distortion, which causes a slight decrease in the spacing between rotational lines at higher

rotational quantum numbers, is also taken into account for a more accurate determination.[7]

Infrared Spectroscopy for Vibrational Frequency Determination

Infrared (IR) spectroscopy probes the vibrational energy levels of molecules.[9]

Sample Preparation: A gaseous sample of carbon monosulfide is contained within an IR-

transparent cell.

IR Radiation: The sample is exposed to infrared radiation from a source.

Absorption Measurement: The absorption of IR radiation is measured as a function of

frequency (or wavenumber).

Spectral Interpretation: The absorption spectrum reveals a fundamental vibrational band

corresponding to the transition from the ground vibrational state (v=0) to the first excited

state (v=1). The center of this band provides the fundamental vibrational frequency (ν₀).

Anharmonicity Correction: To obtain the harmonic vibrational frequency (ωe), corrections for

anharmonicity are applied by analyzing overtone bands (transitions to v=2, 3, etc.) if they are

observed.

Computational Methodologies
Ab Initio Quantum Chemistry Methods
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Ab initio methods are based on first principles and do not rely on experimental parameters.[10]

[11]

Multi-Reference Configuration Interaction (MRCI)

MRCI is a highly accurate ab initio method that is particularly well-suited for describing the

electronic structure of molecules where electron correlation is significant, including excited

states and bond breaking.

Reference Wavefunction: The calculation begins with a multi-configurational self-consistent

field (MCSCF) or complete active space self-consistent field (CASSCF) calculation to

generate a set of reference electronic configurations that provide a good qualitative

description of the molecule's electronic structure.

Configuration Interaction: A configuration interaction (CI) calculation is then performed, which

includes all single and double electronic excitations from the reference configurations. This

creates a large basis of electronic states.

Energy Calculation: The Schrödinger equation is solved within this basis to obtain the

energies of the ground and excited electronic states.

Size-Consistency Correction (+Q): A Davidson correction (+Q) is often added to the MRCI

energy to account for the effects of higher-order excitations and to improve the size-

consistency of the method.

Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]

The CCSD(T) method is often referred to as the "gold standard" of quantum chemistry for its

high accuracy in calculating the properties of well-behaved, closed-shell molecules near their

equilibrium geometry.[12]

Reference State: The calculation starts with a Hartree-Fock (HF) calculation to obtain a

single-determinant reference wavefunction.[13]

Cluster Operator: An exponential cluster operator is applied to the HF reference

wavefunction to account for electron correlation. This operator includes terms that generate

all possible single and double electronic excitations (CCSD).
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Iterative Solution: The amplitudes of these excitations are determined by iteratively solving a

set of non-linear equations.[13]

Perturbative Triples (T): The effect of triple excitations, which are important for achieving very

high accuracy, is then included using many-body perturbation theory.[13] This non-iterative

correction significantly improves the accuracy of the calculation with a manageable increase

in computational cost.

Validation Workflow
The process of validating theoretical models against experimental data is a cyclical and

iterative process. The following diagram illustrates the typical workflow.
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Workflow for the validation of theoretical models.
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In conclusion, the validation of theoretical models through direct comparison with high-quality

experimental data is a cornerstone of computational chemistry and molecular modeling. For

carbon monosulfide, modern ab initio methods can provide highly accurate predictions of its

fundamental properties. However, as this guide illustrates, a thorough understanding of the

underlying experimental and theoretical methodologies is crucial for a critical evaluation of the

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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